molecular formula C26H19NO5 B4080200 1-benzyl-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one

1-benzyl-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B4080200
M. Wt: 425.4 g/mol
InChI Key: CMNAYBYWSOAUEH-UHFFFAOYSA-N
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Description

1-Benzyl-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals due to their diverse biological activities. This compound features a benzyl group, a hydroxyl group, and a chromen-2-one moiety, making it a unique and multifaceted molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted indoles or chromen-2-ones.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: This compound may be explored for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.

  • Industry: It can be used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

This compound is unique due to its specific structural features, such as the presence of both benzyl and chromen-2-one moieties. Similar compounds include other indole derivatives and coumarins, which also exhibit diverse biological activities. the combination of these functional groups in this particular compound sets it apart and may contribute to its unique properties.

Comparison with Similar Compounds

  • Indole-3-carbinol

  • Coumarin

  • Chromone

  • Benzylindole

Properties

IUPAC Name

1-benzyl-3-hydroxy-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO5/c28-22(19-14-18-10-4-7-13-23(18)32-24(19)29)15-26(31)20-11-5-6-12-21(20)27(25(26)30)16-17-8-2-1-3-9-17/h1-14,31H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNAYBYWSOAUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC5=CC=CC=C5OC4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
1-benzyl-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
1-benzyl-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one

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